Aluminium 1-methylnaphthalenesulphonate

Description

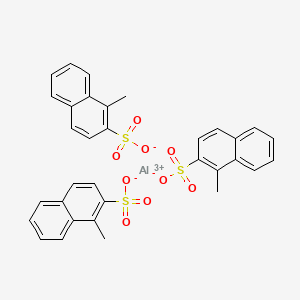

Aluminium 1-methylnaphthalenesulphonate (CAS: 3002-63-9) is an organometallic compound comprising an aluminium cation (Al³⁺) complexed with three 1-methylnaphthalenesulphonate anions. The anion consists of a naphthalene ring substituted with a methyl group at the 1-position and a sulfonate (-SO₃⁻) functional group. This compound is part of a broader class of aromatic sulfonates, which are widely used in industrial applications such as surfactants, emulsifiers, and corrosion inhibitors due to their ionic and hydrophobic properties .

Properties

CAS No. |

93951-49-6 |

|---|---|

Molecular Formula |

C33H27AlO9S3 |

Molecular Weight |

690.7 g/mol |

IUPAC Name |

aluminum;1-methylnaphthalene-2-sulfonate |

InChI |

InChI=1S/3C11H10O3S.Al/c3*1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h3*2-7H,1H3,(H,12,13,14);/q;;;+3/p-3 |

InChI Key |

MWMYIWYQUFPVGJ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum 1-methylnaphthalenesulfonate typically involves the reaction of 1-methylnaphthalenesulfonic acid with an aluminum salt, such as aluminum chloride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of aluminum 1-methylnaphthalenesulfonate may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as recrystallization and filtration, ensures the high quality of the compound. The scalability of the production process allows for the efficient manufacture of aluminum 1-methylnaphthalenesulfonate for various applications.

Chemical Reactions Analysis

Types of Reactions: Aluminum 1-methylnaphthalenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce naphthalene derivatives .

Scientific Research Applications

Aluminum 1-methylnaphthalenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Aluminum 1-methylnaphthalenesulfonate is utilized in the production of specialty chemicals, dyes, and pigments .

Mechanism of Action

The mechanism of action of aluminum 1-methylnaphthalenesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Calcium Bis[1-Methylnaphthalenesulphonate] (CAS: 93951-48-5)

- Chemical Structure : The calcium salt features a divalent Ca²⁺ cation bound to two 1-methylnaphthalenesulphonate anions, resulting in the formula Ca(C₁₁H₉SO₃)₂.

- Key Differences :

- Cation Charge and Stoichiometry : The divalent Ca²⁺ allows a 1:2 metal-to-anion ratio, whereas the trivalent Al³⁺ in the aluminium salt forms a 1:3 ratio. This impacts solubility, with calcium salts generally exhibiting higher aqueous solubility compared to aluminium salts due to lower lattice energy .

- Applications : Calcium derivatives are often preferred in pharmaceuticals or food-grade applications due to calcium's biocompatibility, whereas aluminium salts may be utilized in industrial settings for their Lewis acidity and catalytic properties .

Aluminium (1-Methylethyl)Naphthalenesulphonate (CAS: 85410-06-6)

Ammonium Diheptylnaphthalenesulphonate (CAS: 93962-85-7)

- Chemical Structure : Contains two heptyl chains attached to the naphthalene ring and an ammonium (NH₄⁺) cation.

- Key Differences :

- Hydrophobicity : The diheptyl substituents significantly increase lipophilicity, making this compound a more effective surfactant or detergent compared to the shorter methyl-substituted aluminium derivative .

- Safety Profile : Classified under EINECS 300-725-5, its safety data sheet (SDS) highlights precautions for inhalation and skin contact, suggesting higher volatility or reactivity compared to metal-based sulfonates .

Data Table: Comparative Properties of Selected Sulfonates

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | EINECS | Key Applications |

|---|---|---|---|---|---|

| Aluminium 1-methylnaphthalenesulphonate | 3002-63-9 | Al(C₁₁H₉SO₃)₃ | ~600 (estimated) | Not listed | Industrial catalysts, emulsifiers |

| Calcium bis[1-methylnaphthalenesulphonate] | 93951-48-5 | Ca(C₁₁H₉SO₃)₂ | ~500 (estimated) | 300-668-6 | Pharmaceuticals, coatings |

| Aluminium (1-methylethyl)naphthalenesulphonate | 85410-06-6 | C₃₉H₃₉AlO₉S₃ | 774.90 | 287-180-6 | Specialty surfactants |

| Ammonium diheptylnaphthalenesulphonate | 93962-85-7 | (C₇H₁₅)₂C₁₀H₆SO₃NH₄ | ~550 (estimated) | 300-725-5 | Detergents, lubricant additives |

Research Findings and Industrial Relevance

- Cation Influence : Aluminium sulfonates are favored in high-temperature applications due to their thermal stability, whereas ammonium derivatives excel in low-polarity environments .

- Substituent Effects : Longer alkyl chains (e.g., diheptyl) enhance micelle formation in surfactants, while methyl groups balance solubility and cost-effectiveness .

- Toxicity Considerations : Aluminium compounds may pose neurotoxic risks with prolonged exposure, necessitating stricter workplace controls compared to calcium or ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.